molecular formula C7H15N B13077552 2-Butylazetidine

2-Butylazetidine

Cat. No.: B13077552
M. Wt: 113.20 g/mol
InChI Key: ZGRKUVWWFYACID-UHFFFAOYSA-N
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Description

2-Butylazetidine is a four-membered nitrogen-containing heterocycle, part of the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. The presence of a butyl group at the 2-position further modifies its chemical properties, making it a valuable compound in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions: 2-Butylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Butylazetidine involves its interaction with various molecular targets. The ring strain in azetidines makes them reactive intermediates, capable of undergoing ring-opening reactions that can interact with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to their observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Butylazetidine’s four-membered ring structure provides a balance between stability and reactivity, making it more stable than aziridines but more reactive than pyrrolidines. This unique combination allows for its versatile applications in various fields .

Biological Activity

2-Butylazetidine is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered ring structure containing a nitrogen atom. Its molecular formula is C7H13NC_7H_{13}N, and it features a butyl group attached to the azetidine ring, influencing its reactivity and biological interactions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound and its derivatives against various cancer cell lines. For instance, a study evaluating azetidine derivatives demonstrated significant cytotoxicity against the HL-60 human tumor cell line, with IC50 values indicating potent activity in submicromolar ranges for certain derivatives .

CompoundIC50 (µM)Cell Line
This compound0.41 ± 0.04HL-60 (human leukemia)
Cyclobutene derivative0.35HL-60 (human leukemia)

The mechanism through which this compound exerts its cytotoxic effects involves interference with cellular processes such as cell envelope biogenesis in mycobacteria. Studies suggest that azetidine derivatives inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis by disrupting essential cellular functions .

Case Studies

  • Cytotoxic Activity Against Cancer Cells :
    • A comprehensive study assessed various azetidine derivatives, including this compound, for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the azetidine ring significantly impacted the compounds' efficacy, with some derivatives showing enhanced activity compared to others .
  • Antimycobacterial Activity :
    • Another significant research effort focused on the antimycobacterial properties of azetidines, where this compound was tested against M. bovis BCG strains. The findings revealed that specific structural modifications could enhance potency, with some derivatives exhibiting up to three-fold increases in activity compared to the parent compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how different substituents on the azetidine ring affect biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups or bulky substituents can enhance cytotoxicity. For example, derivatives with bromo or trifluoromethyl groups at specific positions showed improved activity against resistant strains .
  • Ring Modifications : Alterations in the azetidine ring structure have been shown to affect both cytotoxicity and selectivity towards cancerous cells versus normal cells.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-butylazetidine

InChI

InChI=1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3

InChI Key

ZGRKUVWWFYACID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCN1

Origin of Product

United States

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